Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-
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Overview
Description
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine moiety substituted with a 6-chloro-2-pyridinyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- typically involves the reaction of 4-aminophenol with 6-chloro-2-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chloropyridine, resulting in the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-[(6-chloro-4-pyridinyl)oxy]-
- Benzenamine, 4-[(6-chloro-4-pyrimidinyl)oxy]-2-fluoro-
Uniqueness
Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
57191-37-4 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(6-chloropyridin-2-yl)oxyaniline |
InChI |
InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H,13H2 |
InChI Key |
RLSYBKOPTFTOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
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